N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its ability to selectively damage noradrenergic neurons.
Scientific Research Applications
Drug Synthesis and Design
Piperidine derivatives, such as N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide , are crucial in the synthesis of various pharmaceuticals . The piperidine moiety is a common feature in many drugs due to its ability to interact with biological targets. This compound can serve as a building block for designing new drugs with potential therapeutic applications.
Biological Activity Enhancement
The presence of the piperidine ring in medicinal compounds often contributes to enhanced biological activity . This enhancement can be attributed to the basic nitrogen atom in the piperidine ring, which can form salts and engage in hydrogen bonding, thus improving the interaction with biological receptors.
Pharmacokinetic Property Modulation
Modifying the pharmacokinetic properties of drugs is essential for optimizing their absorption, distribution, metabolism, and excretion (ADME). The sulfonylbenzamide group in the compound can be modified to alter its lipophilicity, which in turn can affect the drug’s bioavailability and half-life .
Proton Pump Inhibition
Compounds containing benzamide derivatives have been shown to act as proton pump inhibitors . They can accumulate in parietal cells and bind directly to the enzyme responsible for gastric acid secretion, leading to inhibition. This application is particularly relevant in the treatment of conditions like gastroesophageal reflux disease (GERD).
Antimicrobial Activity
Benzamide derivatives also exhibit antibacterial activity by inhibiting bacterial nucleic acid and protein synthesis . This property can be harnessed to develop new antibiotics, especially in the face of rising antibiotic resistance.
Antifungal and Antiparasitic Effects
The structural features of benzamide derivatives contribute to their antifungal activity by disrupting microtubule function in eukaryotic organisms such as fungi, protozoa, and helminths . This makes them candidates for developing treatments against fungal infections and parasitic diseases.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-11-8-16(14-19(18)27-2)21-20(23)15-6-9-17(10-7-15)28(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJVBOFGCNPALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332426 |
Source
|
Record name | N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269626 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |
CAS RN |
749893-82-1 |
Source
|
Record name | N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.